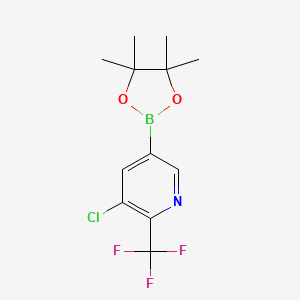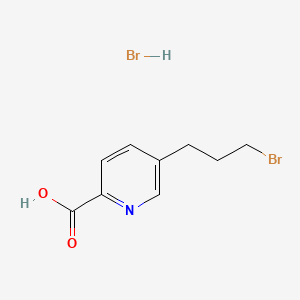
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide is a chemical compound with significant relevance in organic synthesis and various scientific research fields. This compound is characterized by the presence of a bromopropyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide typically involves the bromination of pyridine derivatives followed by carboxylation. One common method includes the reaction of 5-bromopyridine-2-carboxylic acid with 3-bromopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation reactions using automated reactors to ensure consistency and efficiency. The use of hydrobromic acid in the final step helps in obtaining the hydrobromide salt form, which is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.
Scientific Research Applications
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-2-carboxylic acid
- 5-Bromo-3-hydroxypyridine-2-carboxylic acid
- Methyl 5-bromopyridine-3-carboxylate
Uniqueness
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in specific synthetic and research applications where such functionality is required.
Properties
Molecular Formula |
C9H11Br2NO2 |
|---|---|
Molecular Weight |
325.00 g/mol |
IUPAC Name |
5-(3-bromopropyl)pyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c10-5-1-2-7-3-4-8(9(12)13)11-6-7;/h3-4,6H,1-2,5H2,(H,12,13);1H |
InChI Key |
IZFRSMMPQFBPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCCBr)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


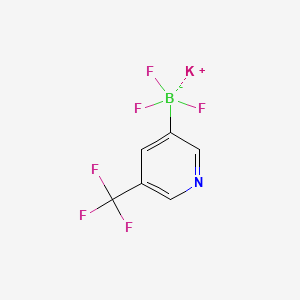

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
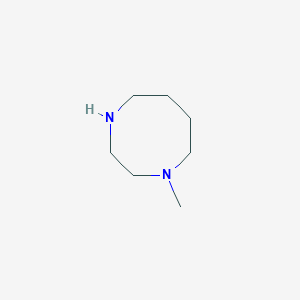
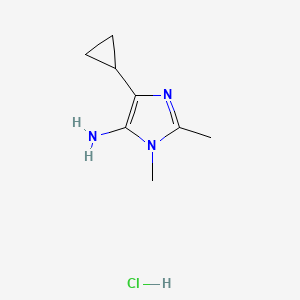
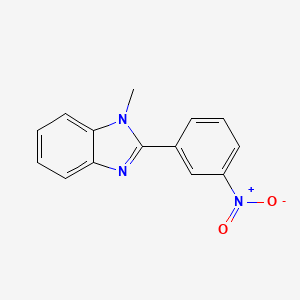
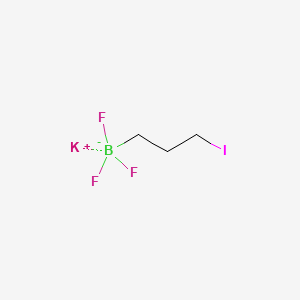
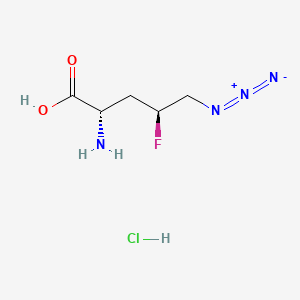

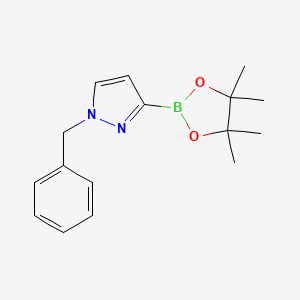
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)

![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
